molecular formula C8H5Cl2N3O B13967007 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one

5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B13967007
M. Wt: 230.05 g/mol
InChI Key: PTPWHSQXNVOBFZ-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, a methyl group at the 2 position, and a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one primarily involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell growth and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 7 positions enhances its reactivity and potential for further functionalization, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

5,7-dichloro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H5Cl2N3O/c1-3-11-4-2-5(9)13-7(10)6(4)8(14)12-3/h2H,1H3,(H,11,12,14)

InChI Key

PTPWHSQXNVOBFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC(=C2C(=O)N1)Cl)Cl

Origin of Product

United States

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